An In-Depth Technical Guide to the Chemical Properties of Sodium Propionate Hydrate
An In-Depth Technical Guide to the Chemical Properties of Sodium Propionate Hydrate
This guide provides a comprehensive technical overview of the chemical properties of sodium propionate hydrate, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and to ensure that the described protocols are self-validating systems.
Introduction: The Role of Sodium Propionate Hydrate in Pharmaceutical Sciences
Sodium propionate, the sodium salt of propionic acid, is a well-established compound widely utilized in the pharmaceutical and food industries.[1][2] In pharmaceuticals, it primarily serves as an antimicrobial preservative in oral and topical formulations, effectively inhibiting the growth of mold and some bacteria.[3][4] Its hydrated form is of particular interest in formulation science due to its influence on stability, hygroscopicity, and overall manufacturability of the final dosage form. Understanding the intricate chemical properties of sodium propionate hydrate is paramount for formulators to ensure the development of safe, stable, and efficacious drug products.
Molecular Structure and Physicochemical Characteristics
Sodium propionate hydrate exists as a white or colorless, transparent crystalline powder.[5][6] It is known to be hygroscopic and deliquescent in moist air, a critical consideration for handling and storage.[1][5][7]
Chemical Formula and Molecular Weight
-
Anhydrous Sodium Propionate: C₃H₅NaO₂
-
Sodium Propionate Monohydrate: C₃H₅NaO₂·H₂O
-
Molecular Weight: 114.06 g/mol [5]
-
The presence of water of hydration significantly impacts the material's properties and must be accurately characterized.
Structural Elucidation
The anhydrous form of sodium propionate has a polymeric structure with sodium ions coordinated to six oxygen atoms from the carboxylate groups. In the hydrated form, water molecules displace some of these sodium-carboxylate interactions.[10]
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of sodium propionate hydrate is fundamental for its effective application in drug development.
Solubility Profile
Sodium propionate hydrate exhibits high solubility in water.[6][8] This property is crucial for its use in aqueous oral and topical formulations. Its solubility in various solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| Water | 1 g in approx. 1 mL | [6][8] |
| Boiling Water | 1 g in approx. 0.65 mL | [6][8] |
| Ethanol (95%) | 1 g in approx. 24 mL | [5][8] |
| Chloroform | Practically insoluble | [5] |
| Ether | Practically insoluble | [5] |
Thermal Properties
The thermal behavior of sodium propionate hydrate is a critical indicator of its stability and the nature of its hydration.
-
Melting Point: The melting point of anhydrous sodium propionate is reported to be around 285-289°C.[10][11] The hydrated form will show thermal events corresponding to the loss of water prior to melting.
-
Thermal Decomposition: Upon heating, sodium propionate decomposes. In an inert atmosphere, it primarily converts to sodium carbonate with the evolution of 3-pentanone, CO₂, CO, methane, and ethene.[5] In the presence of air, oxidative decomposition occurs, yielding mainly carbon dioxide and water.[5]
pH and pKa
An aqueous solution of sodium propionate is alkaline. A 10% aqueous solution typically has a pH in the range of 7.5 to 10.5.[6][8][12] The pKa of its conjugate acid, propionic acid, is approximately 4.87, which governs the pH-dependent antimicrobial efficacy of sodium propionate.
Analytical Characterization: Methodologies and Interpretation
Robust analytical methods are essential for the quality control and characterization of sodium propionate hydrate in a pharmaceutical setting.
Spectroscopic Analysis
FT-IR spectroscopy is a powerful tool for the identification and structural confirmation of sodium propionate hydrate. The spectrum is characterized by the absence of the broad O-H stretching band of a carboxylic acid and the presence of strong asymmetric and symmetric stretching vibrations of the carboxylate anion.
Experimental Protocol: FT-IR Analysis of Sodium Propionate Hydrate
-
Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet or a Nujol mull. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrument Setup:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Data Acquisition: Record the background spectrum of the empty sample compartment. Then, place the prepared sample in the beam path and record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of the FT-IR Spectrum:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of water of hydration |
| ~2970 | Asymmetric C-H stretching of the ethyl group |
| ~2930 | Symmetric C-H stretching of the ethyl group |
| ~1560 | Asymmetric COO⁻ stretching of the carboxylate |
| ~1420 | Symmetric COO⁻ stretching of the carboxylate |
¹H and ¹³C NMR spectroscopy are used to confirm the organic structure of the propionate moiety.
Experimental Protocol: ¹H and ¹³C NMR Analysis of Sodium Propionate Hydrate
-
Sample Preparation: Dissolve an appropriate amount of sodium propionate hydrate in a suitable deuterated solvent, typically deuterium oxide (D₂O), as it is highly soluble in water.
-
Instrument Setup:
-
Spectrometer: A standard NMR spectrometer (e.g., 400 MHz).
-
Nuclei: ¹H and ¹³C.
-
Reference: The residual solvent peak of D₂O can be used as a reference.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Interpretation of NMR Spectra:
-
¹H NMR (in D₂O):
-
A triplet corresponding to the methyl (CH₃) protons.
-
A quartet corresponding to the methylene (CH₂) protons.
-
-
¹³C NMR (in D₂O):
-
A signal for the methyl carbon.
-
A signal for the methylene carbon.
-
A signal for the carboxylate carbon.[13]
-
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the hydration state, thermal stability, and phase transitions of sodium propionate hydrate.
Experimental Protocol: TGA and DSC Analysis of Sodium Propionate Hydrate
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrument Setup:
-
Instrument: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.
-
-
Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
Interpretation of TGA and DSC Thermograms:
-
TGA: A weight loss step at temperatures below approximately 150°C corresponds to the loss of water of hydration. The percentage of weight loss can be used to determine the number of water molecules per formula unit. Further weight loss at higher temperatures indicates decomposition.[5]
-
DSC: An endothermic peak corresponding to the weight loss of water will be observed. At higher temperatures, endotherms or exotherms will indicate phase transitions (e.g., melting) and decomposition.[5]
Diagram: Logical Workflow for Sodium Propionate Hydrate Characterization
Caption: Workflow for the comprehensive chemical characterization of sodium propionate hydrate.
Determination of Water Content
The accurate determination of water content is critical due to the hygroscopic nature of sodium propionate hydrate.
Experimental Protocol: Karl Fischer Titration
-
Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (volumetric for higher content, coulometric for trace amounts).
-
Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate, which has a theoretical water content of 15.66%.[14]
-
Sample Analysis: Accurately weigh the sodium propionate hydrate sample and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).
-
Titration: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculation: The water content is calculated based on the volume of titrant consumed and its water equivalence factor.
Assay and Purity Determination by HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the assay and purity of sodium propionate hydrate.
Experimental Protocol: HPLC Assay of Sodium Propionate
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol). The pH should be adjusted to ensure the propionic acid is in a suitable form for retention. For example, an acidic mobile phase (e.g., pH 2.5 with phosphoric acid) can be used.[15]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for the carboxylate group.[15]
-
-
Standard and Sample Preparation: Prepare standard solutions of known concentrations of sodium propionate in the mobile phase. Prepare the sample solution by accurately weighing and dissolving the sodium propionate hydrate in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The assay is determined by comparing the peak area of the propionate peak in the sample chromatogram to that of the standard chromatogram. Purity is assessed by identifying and quantifying any impurity peaks.
Stability and Degradation
The stability of sodium propionate hydrate is a critical attribute that influences its shelf-life and the stability of the final drug product.
Stability Under ICH Conditions
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[6][7] This involves storing the drug substance under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[16] The physical and chemical properties of the substance are monitored at specified time points.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions more severe than accelerated stability testing.[3][6] This information is crucial for developing stability-indicating analytical methods.
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- 4. researchgate.net [researchgate.net]
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- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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